molecular formula C10H4BrCl2NO B2515184 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride CAS No. 2166993-72-0

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride

Cat. No. B2515184
CAS RN: 2166993-72-0
M. Wt: 304.95
InChI Key: CIEVZVCFQWYPJY-UHFFFAOYSA-N
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Description

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride is a chemical compound with the CAS Number: 2166993-72-0 . It has a molecular weight of 304.96 and is known for its diverse properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name of this compound is 7-bromo-1-chloroisoquinoline-3-carbonyl chloride . The InChI code is 1S/C10H4BrCl2NO/c11-6-2-1-5-3-8(10(13)15)14-9(12)7(5)4-6/h1-4H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.96 .

Scientific Research Applications

Halogen Exchange in Heterocyclic Arenes

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride, due to its structural characteristics, may participate in halogen exchange reactions similar to those observed in isoquinoline derivatives. One study exemplifies this by converting heterocyclic arenes like isoquinolyl chlorides to their iodide counterparts via acid-mediated nucleophilic halogen exchange. This method avoids harsh conditions and provides high regioselectivity, as seen in the transformation of 1-chloroisoquinoline to its iodide derivative with a 90% yield, showcasing the potential of such compounds in selective halogen exchange processes (Wolf et al., 2003).

Application in Synthesizing PI3K/mTOR Inhibitors

The compound's derivatives can act as intermediates in the synthesis of potent inhibitors. For example, a derivative synthesized from 6-bromoquinolin-4-ol and other compounds served as an important intermediate in various PI3K/mTOR inhibitors, highlighting the role of such structures in the synthesis of bioactive molecules (Lei et al., 2015).

Photochromic Properties in Spiropyrans and Spirooxazines

Derivatives of 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride, like 5-bromo- or 5-chloro-8-hydroxyquinoline, can lead to compounds with photochromic properties. For instance, formylation and subsequent reactions can produce new photochromic compounds, which have applications in creating materials that change color in response to light (Voloshin et al., 2008).

Catalyst in Hexahydroquinolines Synthesis

Novel ionic liquids synthesized from halogenated quinolines, like those derived from 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride, can act as efficient catalysts. They can promote the synthesis of hexahydroquinolines via one-pot multi-component condensation, showing the compound's potential in facilitating complex organic reactions (Ghorbani et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

7-bromo-1-chloroisoquinoline-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2NO/c11-6-2-1-5-3-8(10(13)15)14-9(12)7(5)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEVZVCFQWYPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)C(=O)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride

CAS RN

2166993-72-0
Record name 7-bromo-1-chloroisoquinoline-3-carbonyl chloride
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